
Benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Pro-Pro-CHO: is a chemical compound known for its role as a prolyl oligopeptidase inhibitor. This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by its ability to inhibit prolyl oligopeptidase, an enzyme involved in the cleavage of peptide bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Pro-Pro-CHO typically involves the protection of the proline residues followed by the introduction of the aldehyde group. The process begins with the protection of the amino group of proline using a suitable protecting group such as carbobenzyloxy (Cbz). The protected proline is then coupled with another proline residue. Finally, the aldehyde group is introduced to obtain Z-Pro-Pro-CHO.
Industrial Production Methods: Industrial production of Z-Pro-Pro-CHO follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions: Z-Pro-Pro-CHO primarily undergoes reactions typical of aldehydes and peptides. These include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or hydrazines can be used under mild conditions.
Major Products:
Oxidation: Z-Pro-Pro-COOH (carboxylic acid derivative)
Reduction: Z-Pro-Pro-CH₂OH (alcohol derivative)
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Z-Pro-Pro-CHO has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a model compound in studying peptide bond formation and cleavage.
Biology: Employed in the study of enzyme inhibition, particularly prolyl oligopeptidase, which is involved in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in diseases where prolyl oligopeptidase plays a role, such as neurodegenerative disorders.
Industry: Utilized in the development of enzyme inhibitors and as a standard in analytical techniques.
作用機序
Z-Pro-Pro-CHO exerts its effects by inhibiting prolyl oligopeptidase. The compound binds to the active site of the enzyme, preventing it from cleaving peptide bonds. This inhibition is crucial in regulating the activity of the enzyme and has implications in various physiological and pathological processes.
類似化合物との比較
Z-Pro-Pro-OH: A similar compound without the aldehyde group, used in peptide synthesis.
Z-Pro-Pro-NH₂: An amide derivative with different reactivity and applications.
Z-Pro-Pro-COOH: The carboxylic acid derivative, often used in studying peptide bond formation.
Uniqueness: Z-Pro-Pro-CHO is unique due to its aldehyde group, which imparts specific reactivity and makes it a potent inhibitor of prolyl oligopeptidase. This distinct feature allows it to be used in various research applications, particularly in enzyme inhibition studies.
特性
IUPAC Name |
benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-12-15-8-4-10-19(15)17(22)16-9-5-11-20(16)18(23)24-13-14-6-2-1-3-7-14/h1-3,6-7,12,15-16H,4-5,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZXYSPOAVJYRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
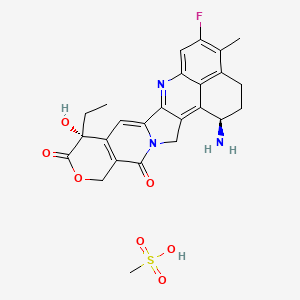
![1'-[2-hydroxy-2-(6-methyl-1H-indol-3-yl)ethyl]spiro[3,4-dihydrobenzo[h]chromene-2,4'-piperidine]-4-ol](/img/structure/B12367747.png)
![(1R,5S,6R,9S,12S,13R,16S)-16-[(2R,4R,5R)-5-[(2S,4R,5R)-5-[(2S,4R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-2,18-diene-4,8-dione](/img/structure/B12367751.png)
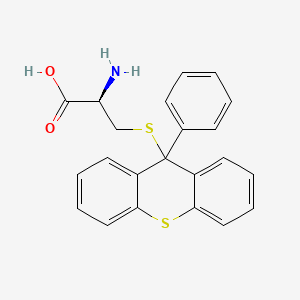
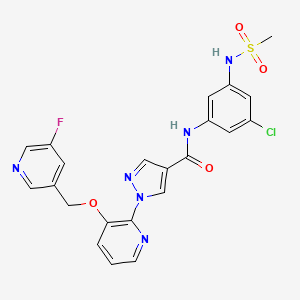
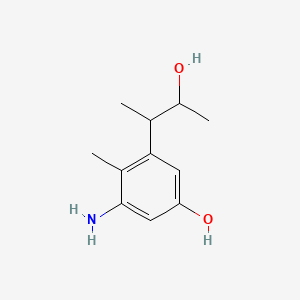
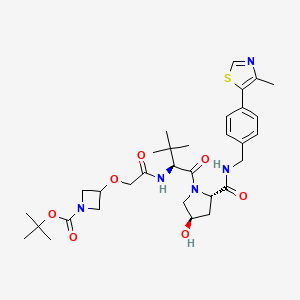
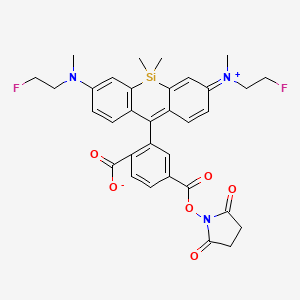
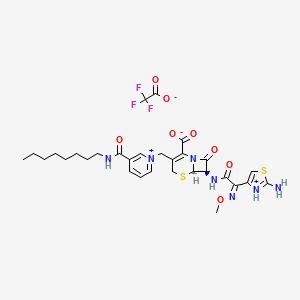
![3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12367790.png)
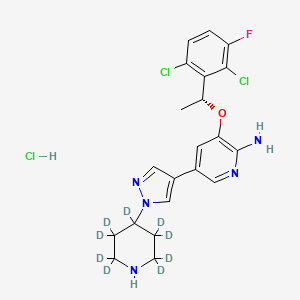
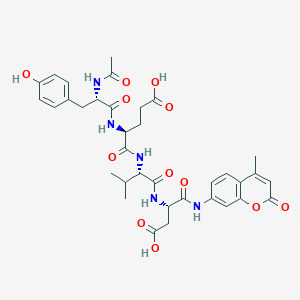

![[(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate](/img/structure/B12367812.png)
